1-Methyl-1-(pyridin-3-yl)urea

Crystal engineering Supramolecular chemistry Hydrogen-bonded synthons

1-Methyl-1-(pyridin-3-yl)urea (CAS 1342445-75-3) is a small-molecule pyridine-substituted urea with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g·mol⁻¹. The compound features a urea carbonyl group directly N-linked to a pyridin-3-yl (nicotinyl) moiety and an N-methyl group on the same nitrogen atom, distinguishing it from the more common regioisomer 1-methyl-3-(pyridin-3-yl)urea (CAS 39805-01-1).

Molecular Formula C7H9N3O
Molecular Weight 151.169
CAS No. 1342445-75-3
Cat. No. B2903615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-(pyridin-3-yl)urea
CAS1342445-75-3
Molecular FormulaC7H9N3O
Molecular Weight151.169
Structural Identifiers
SMILESCN(C1=CN=CC=C1)C(=O)N
InChIInChI=1S/C7H9N3O/c1-10(7(8)11)6-3-2-4-9-5-6/h2-5H,1H3,(H2,8,11)
InChIKeyAUEDSLNBWIROCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1-(pyridin-3-yl)urea (CAS 1342445-75-3): A Regiospecific Pyridin-3-yl Urea Building Block and Reference Standard


1-Methyl-1-(pyridin-3-yl)urea (CAS 1342445-75-3) is a small-molecule pyridine-substituted urea with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g·mol⁻¹ . The compound features a urea carbonyl group directly N-linked to a pyridin-3-yl (nicotinyl) moiety and an N-methyl group on the same nitrogen atom, distinguishing it from the more common regioisomer 1-methyl-3-(pyridin-3-yl)urea (CAS 39805-01-1) . It is primarily supplied as a research chemical, building block, and drug impurity reference standard, with typical commercial purity of 95% . The compound's calculated hydrogen bond donor count (2), acceptor count (2), and single rotatable bond confer a defined pharmacophoric profile suitable for fragment-based and medicinal chemistry applications .

Why 1-Methyl-1-(pyridin-3-yl)urea Cannot Be Interchanged with Isomeric Pyridinyl Ureas in Research and Analytical Contexts


Regioisomeric and constitutional isomerism critically governs hydrogen-bonding topology, metal coordination geometry, and target-binding orientation in pyridinyl urea series [1]. 1-Methyl-1-(pyridin-3-yl)urea bears both the pyridin-3-yl and methyl substituents on the same urea nitrogen, resulting in a trisubstituted nitrogen centre with distinct conformational preferences compared to the 1,3-disubstituted regioisomer 1-methyl-3-(pyridin-3-yl)urea (CAS 39805-01-1) . This structural feature alters the spatial presentation of the pyridine nitrogen lone pair and the urea carbonyl, which are critical for supramolecular synthon formation and biological target engagement [2]. Furthermore, the compound serves as a designated reference substance for drug impurity profiling; substitution with a positional isomer would invalidate analytical method specificity and regulatory compliance in pharmaceutical quality control workflows [3].

Quantitative Differentiation Evidence for 1-Methyl-1-(pyridin-3-yl)urea (CAS 1342445-75-3) Against Structural Analogs


Regioisomeric Identity: Trisubstituted vs. 1,3-Disubstituted Urea Nitrogen Determines Hydrogen-Bond Donor Topology

1-Methyl-1-(pyridin-3-yl)urea (CAS 1342445-75-3) features both the pyridin-3-yl group and the methyl group on the same urea nitrogen, yielding a tertiary (trisubstituted) nitrogen with only one N–H donor from the unsubstituted urea NH₂ terminus. In contrast, the 1,3-disubstituted regioisomer 1-methyl-3-(pyridin-3-yl)urea (CAS 39805-01-1) has two N–H donors, one on each nitrogen. In crystallographic studies of pyridyl ureas, the presence of a urea N–H donor ortho to the pyridyl nitrogen is essential for the characteristic R₂²(8) urea···N(pyridyl) hydrogen-bonded dimer synthon [1]. The target compound's N,N-disubstitution eliminates this classical motif, fundamentally altering its solid-state assembly and solution-phase recognition properties. For the comparator series, di-(m-pyridyl)-urea ligands with methyl substitution at different pyridine positions showed that the position of the pyridine N atoms relative to the urea carbonyl group is controlled by the substitution pattern, directly impacting metal coordination geometry [2].

Crystal engineering Supramolecular chemistry Hydrogen-bonded synthons

Topological Polar Surface Area and Hydrogen-Bond Capacity Differentiate the Target Compound from N-(pyridin-3-ylmethyl)urea (CAS 36226-32-1)

The target compound 1-methyl-1-(pyridin-3-yl)urea has a calculated topological polar surface area (TPSA) of 58.4 Ų, reflecting contributions from the urea carbonyl, the unsubstituted NH₂ group, and the pyridine nitrogen . The methylene-bridged analog N-(pyridin-3-ylmethyl)urea (CAS 36226-32-1) possesses an identical molecular formula (C₇H₉N₃O) and TPSA but differs in the connectivity: the pyridine ring is linked via a CH₂ spacer to the urea nitrogen, introducing an additional rotatable bond (2 vs. 1 in the target compound) [1]. The target compound's direct N–aryl linkage restricts conformational freedom and orients the pyridine ring in conjugation with the urea π-system, whereas the methylene spacer in the comparator decouples this electronic communication. The calculated LogP for both compounds is approximately –0.44 [2], but the conformational restriction in the target compound reduces the entropic penalty upon protein binding, a factor relevant for fragment-based lead optimisation [3].

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Designated Drug Impurity Reference Standard: Validated Identity for Pharmaceutical Analytical Method Development

1-Methyl-1-(pyridin-3-yl)urea is explicitly listed as a drug impurity reference standard (Catalog No. M327738) and is supplied as a characterised analytical standard for pharmaceutical impurity profiling . Unlike generic pyridinyl urea building blocks, this compound carries a defined CAS registry number (1342445-75-3), an established SMILES string (CN(C(N)=O)c1cccnc1), and a validated molecular identity suitable for HPLC, LC–MS, and NMR-based impurity quantification [1]. Commercial suppliers provide it under controlled storage conditions (storage at –4 °C, 1–2 weeks) , which contrasts with the ambient storage typical for many research-grade building blocks. The closest structural analog used as a reference standard is N-(pyridin-3-ylmethyl)urea (CAS 36226-32-1), which has a distinct retention time and fragmentation pattern in LC–MS due to the methylene spacer [2]. Interchanging the two would generate false-positive or false-negative results in impurity quantitation assays validated for a specific drug substance.

Pharmaceutical analysis Impurity profiling Reference standards

Fragment Library Suitability: Low Molecular Weight and Favorable Ligand Efficiency Metrics

With a molecular weight of 151.17 Da, 1-methyl-1-(pyridin-3-yl)urea falls within the optimal range for fragment-based screening libraries (typically MW < 250 Da) [1]. The compound's hydrogen-bond donor count of 2 (urea NH₂) and acceptor count of 2 (urea C=O and pyridine N) provide balanced pharmacophoric features for target engagement . In the context of pyridine-urea fragment libraries, the 3-pyridyl (nicotinyl) substitution pattern has been computationally identified as a privileged scaffold for nicotinamide phosphoribosyltransferase (Nampt) inhibitor development, where virtual screening identified 3-pyridyl as the preferred N-terminal substituent for urea-based Nampt inhibitors [2]. By comparison, the 2-pyridyl and 4-pyridyl regioisomers (e.g., 1-methyl-3-(pyridin-2-yl)urea, CAS 39805-03-3) present the pyridine nitrogen at different vectors, altering the hydrogen-bond acceptor geometry and target complementarity [3]. The target compound's 3-pyridyl orientation is specifically suited for targets that recognise the nicotinamide pharmacophore.

Fragment-based drug discovery Ligand efficiency Chemical probes

Stability and Storage Differentiation: Validated Cold-Chain Handling vs. Ambient-Stable Analogs

Commercial supplier specifications for 1-methyl-1-(pyridin-3-yl)urea stipulate storage at –4 °C with a recommended usage window of 1–2 weeks once removed from storage . This contrasts with the structurally related N-(pyridin-3-ylmethyl)urea (CAS 36226-32-1), which is specified for long-term storage in a cool, dry place without frozen conditions . The differential thermal stability requirement implies that the target compound's direct N-aryl urea linkage is more susceptible to hydrolytic degradation or thermal rearrangement than the methylene-bridged analog. For procurement planning, laboratories must account for cold-chain shipping and short-term storage infrastructure, which directly impacts total cost of ownership and experimental scheduling . The isomeric compound 1-methyl-3-(pyridin-3-yl)urea (CAS 39805-01-1), which has the methyl group on the distal nitrogen, may exhibit different stability profiles due to the absence of the sterically congested trisubstituted urea nitrogen present in the target compound .

Chemical stability Procurement logistics Reference standard handling

Proven and Evidence-Supported Application Scenarios for 1-Methyl-1-(pyridin-3-yl)urea (CAS 1342445-75-3)


Pharmaceutical Impurity Reference Standard for HPLC/LC–MS Method Validation

1-Methyl-1-(pyridin-3-yl)urea is explicitly catalogued as a drug impurity reference standard (M327738) for use in pharmaceutical analytical method development and validation . Its defined CAS registry number, SMILES, and molecular weight enable unambiguous identification in chromatographic methods. The compound is supplied with documented purity specifications suitable for use as a system suitability standard or calibration reference in impurity profiling workflows. QC laboratories should use this specific CAS-registered compound rather than structural isomers to maintain method specificity as required by ICH Q2(R1) validation guidelines [1].

Fragment-Based Drug Discovery Library Component Targeting Nicotinamide-Mimetic Pharmacophores

The 3-pyridyl (nicotinyl) substitution pattern has been computationally validated as the preferred N-terminal substituent for urea-based nicotinamide phosphoribosyltransferase (Nampt) inhibitors . 1-Methyl-1-(pyridin-3-yl)urea, with a molecular weight of 151.17 Da and balanced hydrogen-bond donor/acceptor count (2/2), satisfies the Rule of Three criteria for fragment library inclusion [1]. Its single rotatable bond and direct N-aryl conjugation between the pyridine ring and the urea moiety confer a conformationally restricted pharmacophore suitable for crystallographic fragment screening against NAD⁺-dependent enzymes and other nicotinamide-binding proteins .

Supramolecular Chemistry: Model Compound for Studying N,N-Disubstituted Urea Hydrogen-Bonding Motifs

Unlike 1,3-disubstituted pyridyl ureas that form the classical R₂²(8) urea···N(pyridyl) hydrogen-bonded dimer synthon, 1-methyl-1-(pyridin-3-yl)urea cannot engage in this motif due to its trisubstituted urea nitrogen . This makes it a valuable model compound for studying alternative hydrogen-bonding networks—such as the NH···O tape synthon—in crystal engineering and anion-recognition studies. Researchers investigating the competition between urea self-association and urea···anion binding can use this compound to eliminate the dominant urea···N(pyridyl) interaction, simplifying the supramolecular landscape for mechanistic dissection [1].

Chemical Probe Synthesis: N-Functionalised Pyridin-3-yl Urea Scaffold for Parallel Library Construction

The compound serves as a versatile synthetic intermediate for constructing focused libraries of N-functionalised pyridin-3-yl ureas . The free NH₂ terminus allows for selective acylation, sulfonylation, or alkylation to introduce diverse R-groups, while the pre-installed N-methyl-N-(pyridin-3-yl) urea core retains the critical pharmacophoric elements. This scaffold approach has been employed in the development of pyridine-urea anticancer agents, where systematic variation of the N-substituent yielded compounds with differential antiproliferative activity against the MCF-7 breast cancer cell line [1]. The target compound's commercial availability at 95% purity from multiple suppliers ensures reproducible library synthesis .

Quote Request

Request a Quote for 1-Methyl-1-(pyridin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.